Cas no 857054-03-6 (2H-Furo2,3-cpyran-2-one)
2H-Furo2,3-cpyran-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2H-Furo[2,3-c]pyran-2-one
- furo[2,3-c]pyran-2-one
- desmethyl butenolide
- KAR2
- Karrikin 2
- 2H-Furo2,3-cpyran-2-one
-
- Inchi: 1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
- InChI Key: OBHRCUWVUFZNMG-UHFFFAOYSA-N
- SMILES: O=C1C=C2C(=COC=C2)O1
Computed Properties
- Exact Mass: 136.01600
Experimental Properties
- PSA: 43.35000
- LogP: 1.33760
2H-Furo2,3-cpyran-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F864800-1mg |
2H-Furo[2,3-c]pyran-2-one |
857054-03-6 | 1mg |
$ 269.00 | 2023-09-07 | ||
| TRC | F864800-10mg |
2H-Furo[2,3-c]pyran-2-one |
857054-03-6 | 10mg |
$ 2067.00 | 2023-09-07 | ||
| Apollo Scientific | BICR432-5mg |
KAR2 |
857054-03-6 | 5mg |
£545.00 | 2024-05-23 | ||
| Apollo Scientific | BICR432-10mg |
KAR2 |
857054-03-6 | 10mg |
£977.00 | 2024-05-23 | ||
| Enamine | EN300-395996-0.05g |
2H-furo[2,3-c]pyran-2-one |
857054-03-6 | 95% | 0.05g |
$600.0 | 2023-03-02 | |
| Enamine | EN300-395996-0.1g |
2H-furo[2,3-c]pyran-2-one |
857054-03-6 | 95% | 0.1g |
$783.0 | 2023-03-02 | |
| Enamine | EN300-395996-0.25g |
2H-furo[2,3-c]pyran-2-one |
857054-03-6 | 95% | 0.25g |
$1118.0 | 2023-03-02 | |
| Enamine | EN300-395996-0.5g |
2H-furo[2,3-c]pyran-2-one |
857054-03-6 | 95% | 0.5g |
$1760.0 | 2023-03-02 | |
| Enamine | EN300-395996-1.0g |
2H-furo[2,3-c]pyran-2-one |
857054-03-6 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-395996-2.5g |
2H-furo[2,3-c]pyran-2-one |
857054-03-6 | 95% | 2.5g |
$4424.0 | 2023-03-02 |
2H-Furo2,3-cpyran-2-one Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 48 h, reflux
Production Method 5
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 48 h, reflux
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ; rt; rt → 90 °C
2.2 13 min, 92 - 95 °C; 95 °C → < rt
Production Method 7
1.2 Reagents: Diisopropylethylamine ; 30 min, -30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 100 °C
Production Method 8
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, reflux
Production Method 9
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 8 h, reflux
Production Method 10
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 1 h, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, reflux
Production Method 11
2.1 Solvents: Pyridine ; 2 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 48 h, reflux
Production Method 12
2.1 Solvents: Pyridine ; 30 min, rt
3.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; -30 °C; 30 min, -30 °C
3.2 Reagents: Diisopropylethylamine ; 30 min, -30 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 100 °C
Production Method 13
1.2 Solvents: Tetrahydrofuran ; rt; 15 min, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 5 min, rt
3.1 Solvents: Pyridine ; 2 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 48 h, reflux
Production Method 14
2.1 Solvents: Acetonitrile ; 72 h, 75 °C
3.1 Solvents: Pyridine ; 30 min, rt
4.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; -30 °C; 30 min, -30 °C
4.2 Reagents: Diisopropylethylamine ; 30 min, -30 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 100 °C
Production Method 15
Production Method 16
Production Method 17
Production Method 18
1.2 13 min, 92 - 95 °C; 95 °C → < rt
Production Method 19
Production Method 20
1.2 Solvents: Acetic anhydride ; reflux; 30 min, reflux; cooled
Production Method 21
2.1 Reagents: Sodium acetate , Triphenylphosphine Solvents: Acetic anhydride ; 5 min, reflux
2.2 Solvents: Acetic anhydride ; reflux; 30 min, reflux; cooled
Production Method 22
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 48 h, reflux
Production Method 23
2.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; -30 °C; 30 min, -30 °C
2.2 Reagents: Diisopropylethylamine ; 30 min, -30 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 100 °C
Production Method 24
1.2 Reagents: Sodium bicarbonate ; 3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C
3.1 Reagents: Sodium acetate , Triphenylphosphine Solvents: Acetic anhydride ; 5 min, reflux
3.2 Solvents: Acetic anhydride ; reflux; 30 min, reflux; cooled
Production Method 25
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 8 h, reflux
Production Method 26
2.1 Solvents: Pyridine ; 0 °C; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 48 h, reflux
Production Method 27
2.1 Solvents: Pyridine ; 0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 1 h, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, reflux
Production Method 28
1.2 Solvents: Tetrahydrofuran ; -10 °C; 1 h, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, rt
3.1 Solvents: Pyridine ; 0 °C; 2 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
3.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 48 h, reflux
Production Method 29
1.2 Solvents: Tetrahydrofuran ; -10 °C; 45 - 60 min, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; rt; 30 min, rt
3.1 Solvents: Pyridine ; 0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 1 h, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, reflux
2H-Furo2,3-cpyran-2-one Raw materials
- 3-Hydroxy-4H-pyran-4-one
- Triethyl phosphonoacetate
- 2-chloroacetyl chloride
- (dimethoxymethyl)dimethylamine
- Acetic acid, [(diethoxyphosphino)oxy]-, ethyl ester
- (4S,7R,7aR)-4,7-bis(ethoxycarbonyloxy)-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- (4S)-4,5-dihydro-4-ethoxycarbonyloxy-2H-furo[2,3-c]pyran-2-one
- (4S,7S,7aR)-4,7-diacetoxy-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one
- 1,2-O-isopropylidene-5-O-(triphenylmethyl)-α-D-erythro-pentofuranos-3-ulose
- (4S,7S,7aR)-4-(Acetyloxy)-7-butoxy-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one
- (4S,7S,7aR)-7-Butoxy-4,5,7,7a-tetrahydro-4-hydroxy-2H-furo[2,3-c]pyran-2-one
- ethyl 5-(dimethylamino)methylene-4-[2-(dimethylamino)vinyl]-2-oxo-2,5-dihydrofuran-3-carboxylate
- α-D-Xylopyranoside, butyl
- 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-2-oxo-, ethyl ester
- β-D-Xylopyranoside, butyl
- Karrikin 11
- 4H-Pyran-4-thione, 3-hydroxy-
2H-Furo2,3-cpyran-2-one Preparation Products
2H-Furo2,3-cpyran-2-one Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2H-Furo2,3-cpyran-2-one
Comprehensive Analysis of 2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6): Properties, Applications, and Industry Trends
2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6) is a heterocyclic organic compound gaining attention in pharmaceutical and material science research. This fused furan-pyran derivative exhibits unique structural features that make it valuable for designing bioactive molecules. Recent studies highlight its potential as a versatile synthetic intermediate for developing novel therapeutic agents, particularly in antimicrobial and anti-inflammatory applications.
The compound's molecular architecture combines a furan ring fused to a pyran-2-one moiety, creating a rigid bicyclic framework that influences its physicochemical properties. With a molecular weight of 148.12 g/mol and moderate polarity, 857054-03-6 demonstrates good solubility in common organic solvents like DMSO and methanol, while being sparingly soluble in water. These characteristics make it particularly interesting for researchers exploring structure-activity relationships in medicinal chemistry.
Current industry trends show growing interest in 2H-Furo[2,3-c]pyran-2-one derivatives for their potential in addressing antibiotic resistance - a critical global health challenge. Scientists are investigating modified versions of this scaffold as potential quorum sensing inhibitors to disrupt bacterial communication pathways. The compound's structural versatility allows for various substitutions at positions 3, 4, and 5, enabling fine-tuning of biological activity.
In material science applications, the furopyranone core of 857054-03-6 serves as a building block for developing photoactive materials. Its conjugated system exhibits interesting photophysical properties that researchers are exploring for organic electronics, particularly in OLED technology and photovoltaic devices. The compound's ability to undergo [2+2] cycloaddition reactions makes it valuable for creating polymer networks with tailored properties.
Synthetic approaches to 2H-Furo[2,3-c]pyran-2-one typically involve cyclocondensation reactions of appropriate furan precursors with activated carbonyl compounds. Recent advances in green chemistry have led to more sustainable preparation methods, including microwave-assisted synthesis and catalyst-free protocols. These developments address the growing demand for environmentally friendly synthetic routes in the chemical industry.
Analytical characterization of CAS No. 857054-03-6 typically involves HPLC purity analysis, mass spectrometry, and comprehensive NMR spectroscopy (including 1H, 13C, and 2D techniques). The compound's stability profile shows good thermal stability up to 150°C, making it suitable for various high-temperature applications in material science.
From a commercial perspective, 2H-Furo[2,3-c]pyran-2-one remains a specialty chemical with limited but growing availability. Suppliers typically offer it in research quantities (100mg to 10g scales) with purity levels ranging from 95% to 99%. The compound's price reflects its specialized nature and the complexity of its synthesis, currently positioned in the mid-range for heterocyclic building blocks.
Future research directions for 857054-03-6 include exploring its potential in cancer therapeutics, particularly as a kinase inhibitor scaffold, and investigating its flavonoid-like properties for antioxidant applications. The compound's structural similarity to naturally occurring coumarins and chromones continues to drive interest in its biological activities.
Regulatory considerations for 2H-Furo[2,3-c]pyran-2-one are currently minimal, as it's primarily used in research settings. However, researchers should follow standard laboratory safety protocols when handling this compound, including proper ventilation and personal protective equipment. The material safety data sheet (MSDS) provides detailed handling instructions for this research chemical.
For scientists searching "furopyranone synthesis methods" or "heterocyclic building blocks for drug discovery", 2H-Furo[2,3-c]pyran-2-one represents an interesting case study. Its balanced combination of synthetic accessibility and structural complexity makes it particularly valuable for medicinal chemistry programs targeting new small molecule therapeutics.
The growing body of literature on 857054-03-6 reflects its increasing importance in chemical research. Recent patents highlight its use in developing novel antimicrobial agents, while academic publications explore its photochemical behavior. This dual applicability in life sciences and materials science ensures continued interest in this versatile heterocycle.
In conclusion, 2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6) represents a fascinating example of how small heterocyclic molecules can bridge multiple scientific disciplines. Its unique structural features, combined with emerging applications in healthcare and advanced materials, position this compound as a valuable tool for researchers addressing some of today's most pressing scientific challenges.
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